![molecular formula C9H6FNS B8816459 2-Fluoro-6-(thiophen-2-yl)pyridine CAS No. 842136-47-4](/img/structure/B8816459.png)
2-Fluoro-6-(thiophen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(thiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C9H6FNS and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 2-Fluoro-6-(thiophen-2-yl)pyridine is C8H6FNS, and its structure features a pyridine ring substituted with a fluorine atom and a thiophene moiety. The presence of fluorine can significantly alter the reactivity and stability of the compound, while the thiophene ring is known for its role in enhancing electronic properties.
Drug Development
The compound is being investigated as a potential scaffold for developing new pharmaceuticals. The combination of fluorine and thiophene groups can enhance the biological activity of drug candidates by improving their interaction with biological targets.
Case Study: Antimalarial Activity
Research has shown that fluorinated compounds often exhibit enhanced antimalarial activity. For instance, studies on similar structures indicate that introducing a fluorine atom at specific positions can improve efficacy against Plasmodium falciparum, the causative agent of malaria. Such modifications could be explored further with this compound to identify promising antimalarial agents .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Fluorinated compounds are known to interact effectively with various enzymes, enhancing their binding affinity and selectivity.
Table 2: Enzyme Inhibition Studies
Enzyme Target | Observed Effect | Reference |
---|---|---|
Various Enzymes | Enhanced binding affinity | |
Antimalarial Targets | Improved selectivity and potency |
Organic Electronics
Due to its unique electronic properties, this compound may serve as a component in organic electronic devices. The thiophene moiety is particularly valuable in this context, as it can facilitate charge transport.
Case Study: Organic Photovoltaics
Research into similar compounds has indicated their potential in organic photovoltaic applications, where they can improve efficiency through better charge mobility and stability. This aspect warrants further exploration for this compound in developing next-generation solar cells.
Optoelectronic Devices
The compound's luminescent properties may also be applicable in optoelectronic devices. Its ability to form complexes with metals can lead to materials with desirable optical characteristics.
Table 3: Applications in Materials Science
Properties
CAS No. |
842136-47-4 |
---|---|
Molecular Formula |
C9H6FNS |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-fluoro-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |
InChI Key |
ZNYZHKTWQUAYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.